N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine
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Overview
Description
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine is a hexadentate ligand known for its structural similarity to ethylenediaminetetraacetic acid (EDTA). This compound features four benzimidazole moieties linked to an ethane-1,2-diamine core, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions due to its hexadentate nature.
Substitution Reactions: The benzimidazole moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Substitution Reactions: Often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Metal Complexes: Coordination with metal ions results in stable metal-ligand complexes.
Substituted Benzimidazoles: Substitution reactions yield various substituted benzimidazole derivatives.
Scientific Research Applications
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and DNA-binding agent.
Medicine: Explored for its therapeutic potential in treating metal toxicity and as a drug delivery agent.
Industry: Utilized as a corrosion inhibitor and catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The benzimidazole moieties coordinate with metal ions via nitrogen atoms, stabilizing the metal-ligand complex. This coordination can inhibit enzymatic activity or facilitate targeted drug delivery by binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Similar in structure and function, used widely for metal chelation.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN): Another hexadentate ligand with similar coordination properties.
Uniqueness
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine is unique due to its benzimidazole moieties, which provide additional stability and specificity in metal coordination compared to other ligands like EDTA and TPEN .
Properties
IUPAC Name |
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N10/c1-2-10-24-23(9-1)35-31(36-24)19-43(20-32-37-25-11-3-4-12-26(25)38-32)17-18-44(21-33-39-27-13-5-6-14-28(27)40-33)22-34-41-29-15-7-8-16-30(29)42-34/h1-16H,17-22H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVZBDCRUPTVOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319360 |
Source
|
Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72583-85-8 |
Source
|
Record name | NSC344032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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